![molecular formula C8H7N3S B1270367 N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 3530-62-9](/img/structure/B1270367.png)
N-phenyl-1,3,4-thiadiazol-2-amine
Overview
Description
“N-phenyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 3530-62-9 . It has a molecular weight of 177.23 . This compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, can be achieved in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction was investigated in the presence of polyphosphate ester (PPE). It was found that, in the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of “N-phenyl-1,3,4-thiadiazol-2-amine” can be represented by the InChI code: 1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, have been shown to exhibit a broad spectrum of biological activities . They have been used in the synthesis of various pharmacologically active compounds .Physical And Chemical Properties Analysis
“N-phenyl-1,3,4-thiadiazol-2-amine” is a powder that is stored at room temperature . Its melting point is between 173-174 degrees Celsius .Scientific Research Applications
Antibacterial Activity
1,3,4-Thiadiazole molecules, including N-phenyl-1,3,4-thiadiazol-2-amine derivatives, have been studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
These compounds have also been evaluated for their antifungal properties . The results of these studies were comparable to those of the reference drug (fluconazole), indicating their potential as antifungal agents .
Anticancer Properties
1,3,4-Thiadiazole derivatives have been shown to exhibit antitumor activities . This makes them a promising area of research for potential cancer treatments .
Antihyperlipidemic Effects
Thiadiazole derivatives, including N-phenyl-1,3,4-thiadiazol-2-amine, are reported to have antihyperlipidemic activities . This suggests their potential use in the treatment of conditions related to high cholesterol levels .
Antidiabetic Properties
1,3,4-Thiadiazole derivatives have been found to exhibit antidiabetic properties . This suggests their potential use in the treatment of diabetes .
DNA Binding
Studies have investigated the interaction of 1,3,4-thiadiazol-2-amine derivatives with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This research could provide insights into the mechanisms of action of these compounds at the molecular level .
Inhibitory Activity Against Enzymes
These compounds have demonstrated inhibitory activity against carbonic anhydrase and alpha-glycosidase , which is important for the treatment of glaucoma and diabetes mellitus type 2 .
Antiparasitic Activity
1,3,4-Thiadiazole derivatives have also shown antiparasitic activities . This suggests their potential use in the treatment of parasitic infections .
Mechanism of Action
While the specific mechanism of action for “N-phenyl-1,3,4-thiadiazol-2-amine” is not mentioned in the search results, it’s known that 2-amino-1,3,4-thiadiazoles demonstrate inhibitory activity against carbonic anhydrase and alpha-glycosidase, which is important for the treatment of glaucoma and diabetes mellitus type 2 .
Safety and Hazards
The safety information available indicates that “N-phenyl-1,3,4-thiadiazol-2-amine” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Research on 1,3,4-thiadiazol-2-amine derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, is ongoing due to their broad spectrum of biological activities . These compounds have potential applications in the treatment of various diseases, including cancer , bacterial infections , and diabetes mellitus type 2 .
properties
IUPAC Name |
N-phenyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAUMXRPZNJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354254 | |
Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
3530-62-9 | |
Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.